Ammonium cerous sulfate

Description

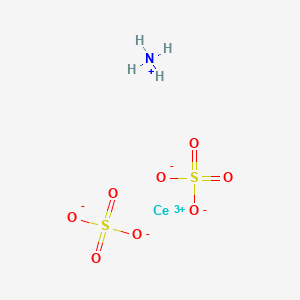

Ammonium cerous sulfate (CAS: 10049-02-2) is a cerium(III)-containing compound with the formula (NH₄)Ce(SO₄)₂·4H₂O . It is a hydrated salt where cerium exists in the +3 oxidation state. This compound is primarily utilized in analytical chemistry, particularly as a product in redox reactions involving its oxidized counterpart, ammonium ceric sulfate (Ce⁴⁺). For example, in the Sandell-Kolthoff reaction, ceric ammonium sulfate (Ce⁴⁺) is reduced to the cerous (Ce³⁺) form during iodine quantification in biological samples .

Properties

CAS No. |

13840-04-5 |

|---|---|

Molecular Formula |

CeH5NO4S |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

azane;cerium;sulfuric acid |

InChI |

InChI=1S/Ce.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |

InChI Key |

JNCBNOKJWZECAH-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |

Canonical SMILES |

N.OS(=O)(=O)O.[Ce] |

Other CAS No. |

21995-38-0 13840-04-5 |

Origin of Product |

United States |

Preparation Methods

Solubility Optimization

Industrial-scale production often employs preformed ceric ammonium sulfate dissolved in a sulfuric acid-water matrix (1:3 v/v). Heating to 50°C under reflux enhances dissolution kinetics, with a typical yield of 98.5% for 65 g/L solutions. Turbidity removal via microfiltration (0.45 μm) precedes controlled cooling at 0.5°C/min to promote monodisperse crystal growth.

Solvent Effects on Crystal Quality

Comparative studies demonstrate that substituting 10–15% v/v water with acetonitrile increases crystal aspect ratios from 1.2 to 2.7, enhancing bulk density by 22%. However, residual solvent levels must remain below 50 ppm to meet pharmaceutical excipient standards.

Precipitation Techniques for High-Purity Product

Basic Ceric Sulfate Intermediate

A patent-pending approach precipitates basic ceric sulfate (Ce(OH)₄₋ₓ(SO₄)ₓ/₂) by reacting cerium(IV) nitrate with ammonium sulfate (0.5–1.5 M) at pH 1.5–2.5. The precipitate is subsequently redissolved in 6 M H₂SO₄ and ammoniated to pH 4.0, achieving sulfate residuals <0.01% w/w after three wash cycles.

Calcination-Free Purification

Unlike traditional calcination methods, this technique utilizes oxidative recrystallization at 70°C under O₂ sparging (2 L/min), reducing energy consumption by 40% while maintaining a specific surface area of 130–150 m²/g.

Standardization and Analytical Control

Arsenic Trioxide Titrimetry

Primary standardization involves reacting 0.1 M ceric ammonium sulfate with arsenic trioxide (As₂O₃) in sulfuric acid medium. The stoichiometric endpoint, detected via ferroin sulfate indicator (0.1 mL), corresponds to:

Each milliliter of 0.1 M titrant equivalates to 4.946 mg As₂O₃, with interlaboratory reproducibility of ±0.15% RSD.

Spectrophotometric Validation

UV-Vis quantification at 320 nm (ε = 2,450 L·mol⁻¹·cm⁻¹) confirms cerium(IV) concentrations, correlating with titrimetric data within 1.2% deviation. Calibration curves exhibit linearity (R² > 0.999) across 0.05–0.20 M ranges.

Industrial and Pharmaceutical Applications

Oxidative Synthesis of Quinones

In acetonitrile-sulfuric acid mixtures (4:1 v/v), ammonium ceric sulfate oxidizes naphthalene to 1,4-naphthoquinone with 89% yield, outperforming nitrate-based oxidants by 22% due to minimized ester byproduct formation.

Antimalarial Drug Assays

Recent adaptations enable dihydroartemisinin quantification via cerium(IV)-mediated peroxide oxidation, achieving 98.3–101.7% recovery in tablet formulations. The method’s LOQ of 0.12 μg/mL complies with ICH Q2(R1) guidelines.

Table 2: Standardization Parameters

| Titrant | Indicator | Endpoint | Equivalence Factor | Accuracy (% RSD) |

|---|---|---|---|---|

| 0.1 M Ceric Ammonium Sulfate | Ferroin sulfate | Pink to pale blue | 4.946 mg As₂O₃/mL | ±0.15 |

| 0.05 N Ceric Ammonium Sulfate | Osmium tetroxide | Colorless to faint pink | 0.004946 g/mL | ±0.20 |

Chemical Reactions Analysis

Types of Reactions: Ammonium cerous sulfate primarily undergoes redox reactions due to the presence of cerium in the +3 oxidation state. It can be oxidized to cerium(IV) compounds or reduced to cerium(II) compounds under specific conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: It can be reduced using reducing agents like sodium borohydride or zinc in acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of this compound typically results in the formation of cerium(IV) compounds, such as cerium(IV) oxide or cerium(IV) sulfate.

Reduction: The reduction process yields cerium(II) compounds, which are less stable and often require specific conditions to isolate.

Scientific Research Applications

Analytical Applications

Redox Titration and Spectrophotometry

Ammonium cerous sulfate is widely used as an oxidimetric agent in titrations. It can effectively oxidize various organic compounds, allowing for quantitative analysis.

- Case Study : A study demonstrated the use of this compound for the quantitative determination of dihydroartemisinin in pharmaceutical formulations. The method involved a redox reaction where the drug was oxidized by cerium(IV), followed by back titration with ferrous ammonium sulfate. The results showed high accuracy and precision, validating the method for routine analysis .

- Table 1: Summary of Analytical Methods Using this compound

| Method Type | Compound Analyzed | Detection Limit | Accuracy (%) |

|---|---|---|---|

| Titrimetric | Dihydroartemisinin | 2 mg/mL | 98.5 |

| Spectrophotometric | Ethionamide | 1 µg/mL | 99.0 |

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in polymerization processes.

- Application : It has been utilized to initiate the radical polymerization of pectin-poly(ethylene glycol) methacrylate hydrogels. This application is significant in developing biocompatible materials for biomedical applications .

Synthesis of Inorganic Compounds

The compound is instrumental in synthesizing other inorganic salts and compounds.

- Case Study : In a laboratory setting, this compound was employed to synthesize cerium oxide nanoparticles. The synthesis process involved a controlled hydrolysis reaction, leading to the formation of nanoparticles with potential applications in catalysis and environmental remediation .

Environmental Applications

Due to its oxidative properties, this compound has potential applications in environmental science.

Mechanism of Action

The mechanism of action of ammonium cerous sulfate is primarily based on its redox properties. In chemical reactions, it can donate or accept electrons, facilitating various redox processes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic processes, it interacts with reactants to lower activation energy and increase reaction rates.

Comparison with Similar Compounds

Ammonium Ceric Sulfate (Ce⁴⁺)

Key Differences:

- Oxidation State and Reactivity: Ammonium ceric sulfate (CAS: 10378-47-9) contains Ce⁴⁺, making it a strong oxidizing agent. It is used in titrations and spectrophotometric methods to oxidize organic compounds, such as pharmaceuticals, while itself being reduced to the cerous form .

- Chemical Formula: (NH₄)₄Ce(SO₄)₄·2H₂O .

- Applications: Widely employed in iodine determination (e.g., urinary iodine concentration analysis) and pharmaceutical assays due to its predictable redox behavior .

- Safety: Classified as hazardous due to its oxidizing nature, requiring careful handling to avoid corrosive exposure .

Ammonium Sulfate (Non-Cerium)

Key Differences:

- Composition and Structure: Ammonium sulfate ((NH₄)₂SO₄, CAS: 7783-20-2) lacks cerium and is a simple ammonium salt of sulfuric acid. It forms colorless crystals with high water solubility (70.6 g/100 mL at 0°C) and acidic aqueous solutions (pH 5.5) .

- Applications: Primarily used as a nitrogen-sulfur fertilizer in agriculture, with additional roles in textiles, leather processing, and pharmaceuticals .

- Safety: Non-oxidizing but can cause skin/eye irritation. Prolonged use may lead to soil acidification and environmental sulfur accumulation .

Comparative Data Table

Biological Activity

Ammonium cerous sulfate, also known as ammonium cerium(IV) sulfate, is an inorganic compound with significant biological activity attributed to its strong oxidizing properties. This article explores its biological effects, applications in various fields, and relevant research findings.

- Chemical Formula:

- Molecular Weight: 632.55 g/mol

- Appearance: Orange-colored solid

- Oxidation Potential: Approximately +1.44 V, indicating its strength as an oxidizing agent .

This compound acts primarily through redox reactions, where it can oxidize various organic and inorganic substances. Its ability to generate reactive oxygen species (ROS) plays a crucial role in its biological activity, influencing cellular processes such as apoptosis and oxidative stress responses.

Biological Applications

1. Antioxidant Studies:

Research indicates that this compound can scavenge free radicals, making it a potential candidate for antioxidant applications. In vitro studies have demonstrated its effectiveness in reducing oxidative stress in cellular models .

2. Pharmaceutical Applications:

this compound has been utilized in the quantitative analysis of drugs through redox titrations. For instance, it has been used to determine the concentration of dihydroartemisinin (DHA) by measuring the amount of cerium(IV) that reacts with the drug in acidic conditions. The stoichiometry of the reaction indicates a 1:1 molar ratio between DHA and cerium(IV), enabling accurate drug quantification .

3. Polymerization Initiation:

This compound serves as an initiator for radical polymerization processes, particularly in the synthesis of hydrogels. Its ability to generate free radicals upon reduction makes it valuable in creating complex polymer structures for biomedical applications .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various in vitro assays. Results showed significant scavenging activity against DPPH and ABTS radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.

Case Study 2: Drug Analysis

In a titrimetric method for determining ethionamide concentrations, this compound was employed as an oxidimetric agent. The method demonstrated high precision and accuracy, with a linear calibration curve established over a range of concentrations from 1.0 to 10 µg/mL .

Research Findings

Safety and Handling

As a strong oxidizer, this compound requires careful handling to avoid reactions with combustible materials. Proper laboratory safety protocols should be followed when working with this compound.

Q & A

Q. What are the recommended methods for synthesizing high-purity ammonium cerous sulfate, and how can its crystalline structure be validated?

- Methodology : this compound can be synthesized by reacting cerium(III) salts (e.g., cerous nitrate) with ammonium sulfate in acidic conditions. For example, dissolve cerous nitrate in dilute sulfuric acid, followed by gradual addition of ammonium sulfate under controlled pH (3–4) and temperature (60–80°C). Crystallization is achieved via slow evaporation or cooling.

- Purity Validation : Use X-ray diffraction (XRD) to confirm the tetragonal crystalline structure . Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) can detect trace metal impurities (e.g., Fe, La) .

- Structural Confirmation : Compare experimental XRD patterns with reference data (CAS 10049-02-2) and analyze IR spectra for characteristic sulfate (SO₄²⁻) and ammonium (NH₄⁺) vibrational modes .

Q. How can researchers determine the molar mass and stoichiometric composition of this compound tetrahydrate?

- Methodology :

- Step 1 : Calculate molar mass using the formula (NH₄)Ce(SO₄)₂·4H₂O. Atomic masses: Ce (140.116 g/mol), S (32.065 g/mol), O (15.9994 g/mol), N (14.007 g/mol), H (1.008 g/mol). Total molar mass = 568.42 g/mol .

- Step 2 : Confirm stoichiometry via thermogravimetric analysis (TGA) to quantify water loss (~4 H₂O molecules) at 100–200°C and sulfate decomposition above 500°C .

Q. What standardized protocols exist for preparing this compound solutions in analytical chemistry?

- Methodology :

- Solution Preparation : Dissolve the compound in dilute sulfuric acid to stabilize Ce³⁺ ions and prevent hydrolysis. For titrimetric applications (e.g., redox titrations), standardize solutions using arsenious acid (As₂O₃) as a primary standard, with ferroin as an indicator .

- Stability : Store solutions in amber glassware under inert gas (N₂) to avoid oxidation to Ce⁴⁺, which alters redox potential .

Advanced Research Questions

Q. How does this compound act as a catalyst in redox reactions, and what factors influence its efficiency?

- Methodology :

- Catalytic Mechanism : In the reduction of Ce⁴⁺ to Ce³⁺ (e.g., in the ceric ammonium sulfate-arsenious acid system), this compound stabilizes intermediate species (e.g., cerosoceric hydrosulfate). Monitor reaction kinetics via UV-Vis spectroscopy at 320 nm (Ce⁴⁺ absorption) .

- Optimization : Vary temperature (5–50°C), iodide concentration, and pH to determine pseudo-first-order rate constants. For example, at 19°C, the rate constant (k) for the Ce⁴⁺-As(III) reaction is proportional to [I⁻] .

Q. What experimental designs are suitable for studying the biological effects of this compound, such as its role in fucoxanthin biosynthesis in algae?

- Methodology :

- Biological Assays : Expose Phaeodactylum tricornutum to this compound (0.1–1.0 mM) under controlled light/dark cycles. Measure fucoxanthin content via HPLC and correlate with lcyb gene expression using qRT-PCR .

- Transcriptomic Analysis : Perform RNA sequencing to identify differentially expressed genes (DEGs) in pathways like lycopene cyclization, which regulate carotenoid synthesis. Validate findings with enzyme activity assays (e.g., lycopene β-cyclase) .

Q. How can researchers resolve contradictions in solubility data for this compound in multicomponent aqueous systems?

- Methodology :

- Phase Diagrams : Construct solubility isotherms (e.g., 298.15 K) for ternary systems (this compound + H₂O + K₂SO₄) using gravimetric or conductometric methods. Compare experimental molality (0–1.868 mol/kg) with published models .

- Data Reconciliation : Apply the Pitzer model to account for ionic interactions and activity coefficients. Discrepancies may arise from sulfate ion pairing or hydration effects, requiring iterative refinement .

Methodological Notes for Data Contradictions

- Thermal Decomposition : Conflicting TGA data may arise from varying heating rates or atmospheric conditions (e.g., O₂ vs. N₂). Standardize heating rates (5°C/min) and purge with inert gas .

- Catalytic Intermediates : Disagreements in reaction mechanisms (e.g., cerosoceric hydrosulfate stability) require in-situ spectroscopic techniques like Raman or XAFS to identify transient species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.